molecular formula C8H14N2O B13541954 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one

Katalognummer: B13541954
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: KDSHBMWELKMJAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one is a bicyclic organic compound known for its unique structure and versatile applications in various fields of science. This compound is characterized by a diazabicyclo[2.2.2]octane core, which imparts significant stability and reactivity, making it a valuable reagent in organic synthesis and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one typically involves the reaction of ethylenediamine with formaldehyde and a ketone under controlled conditions. The reaction is carried out in the presence of a catalyst, often a zeolite, to facilitate the formation of the bicyclic structure . The process involves heating the reactants to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures efficient production with minimal by-products. The reaction conditions are optimized to achieve high purity and yield, making the compound suitable for various industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one involves its ability to act as a nucleophilic catalyst. The compound’s diazabicyclo[2.2.2]octane core provides a stable platform for various chemical transformations. It can activate substrates by forming transient intermediates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one is unique due to its specific substitution pattern on the diazabicyclo[2.2.2]octane core, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .

Eigenschaften

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

1-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanone

InChI

InChI=1S/C8H14N2O/c1-6(11)10-5-7-2-3-8(10)4-9-7/h7-9H,2-5H2,1H3

InChI-Schlüssel

KDSHBMWELKMJAD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CC2CCC1CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.